molecular formula C13H24O4 B12539682 [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate CAS No. 652984-37-7

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate

Cat. No.: B12539682
CAS No.: 652984-37-7
M. Wt: 244.33 g/mol
InChI Key: WXVNSIYHSSNMHW-NSHDSACASA-N
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Description

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is an organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is characterized by its unique structure, which includes a dioxolane ring and a heptanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate typically involves the reaction of (4R)-2,2-Dimethyl-1,3-dioxolane-4-methanol with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate esterification, and the product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. These interactions can modulate various physiological processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

652984-37-7

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl heptanoate

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-12(14)15-9-11-10-16-13(2,3)17-11/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

WXVNSIYHSSNMHW-NSHDSACASA-N

Isomeric SMILES

CCCCCCC(=O)OC[C@H]1COC(O1)(C)C

Canonical SMILES

CCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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